molecular formula C10H17N3O2S B2676056 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 2097900-44-0

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B2676056
CAS No.: 2097900-44-0
M. Wt: 243.33
InChI Key: SGYPXNOKTVXCAC-UHFFFAOYSA-N
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Description

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under controlled conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Pyrazole formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azetidine-1-sulfonyl)phenylboronic acid
  • 4-(azetidine-1-sulfonyl)-benzenesulfonyl chloride
  • 4-(azetidine-1-sulfonyl)benzoic acid

Uniqueness

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to its combination of an azetidine ring, sulfonyl group, and pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)-1-ethyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-13-9(3)10(8(2)11-13)16(14,15)12-6-5-7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYPXNOKTVXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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